4-amino-2-chloro-N,N-diethylbenzamide
Description
Nomenclature and Structural Characteristics within Benzamide (B126) Chemistry
4-amino-2-chloro-N,N-diethylbenzamide is a synthetic organic compound identified by its precise molecular structure. The foundation of the molecule is a benzamide core, which consists of a benzene (B151609) ring covalently bonded to an amide functional group (-C(=O)N-). The specific identity of this compound is defined by three substitutions:
An amino group (-NH₂) is attached at the 4-position of the benzene ring.
A chlorine atom (-Cl) is attached at the 2-position of the benzene ring.
Two ethyl groups (-CH₂CH₃) are attached to the nitrogen atom of the amide group, forming a tertiary amide.
This specific arrangement of atoms gives the compound its chemical properties and reactivity, making it a useful precursor in organic synthesis. Its fundamental properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 926231-58-5 cymitquimica.combldpharm.com |
| Molecular Formula | C₁₁H₁₅ClN₂O cymitquimica.comscbt.com |
| Molecular Weight | 226.70 g/mol cymitquimica.comscbt.com |
Contextualization within Substituted Benzamide Research
The parent structure, benzamide, is a recurring motif in a vast number of biologically active compounds. By modifying the benzene ring and the amide nitrogen with different functional groups, scientists have developed a wide array of drugs and other functional molecules. This class, known as substituted benzamides, is notable for its therapeutic diversity. drugbank.com
Prominent examples of substituted benzamides in medicine include:
Antipsychotics and Antidepressants : Compounds like Sulpiride and Amisulpride act as selective dopamine (B1211576) D2 receptor antagonists and are used to treat schizophrenia and dysthymia. nih.govwikipedia.orgsoton.ac.uk
Antiemetics : Molecules such as Metoclopramide and Bromopride are used to prevent nausea and vomiting by acting on dopamine receptors in the gastrointestinal tract. drugbank.comchemicalbook.com
Oncology Therapeutics : The benzamide structure is a key component in targeted cancer therapies like Axitinib, which inhibits tyrosine kinases. drugbank.com
Insect Repellents : The widely used insect repellent DEET is a substituted benzamide (N,N-Diethyl-3-methylbenzamide). drugbank.comresearchgate.net
Within this extensive research landscape, this compound is primarily classified as a "versatile small molecule scaffold" or a "building block". cymitquimica.com This indicates that its main role is not in direct biological applications but as a starting material or intermediate for creating novel, more complex benzamide derivatives. Researchers utilize such compounds to synthesize new chemical entities that can be tested for various biological activities, including those mentioned above.
Overview of Research Significance
The research significance of this compound is directly tied to its molecular architecture, which makes it a valuable tool for drug discovery and medicinal chemistry. Its importance stems from its utility as a synthetic intermediate, allowing for the systematic development of new compounds.
The key structural features that contribute to its significance are:
The Benzamide Core : This well-established pharmacophore is known to interact with numerous biological targets, providing a proven foundation for designing new drugs.
The Reactive Amino Group : The amino group at the 4-position is a key reactive site. It can be readily modified through a variety of chemical reactions, such as acylation, alkylation, or diazotization, enabling chemists to attach different molecular fragments and explore their impact on biological activity.
In essence, this compound serves as a platform for conducting structure-activity relationship (SAR) studies. By using it as a starting point and systematically altering its structure, researchers can synthesize libraries of novel compounds to identify molecules with improved potency, selectivity, or other desirable pharmacological properties. Therefore, its primary contribution to science is to facilitate the discovery and optimization of the next generation of benzamide-based therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFITOJPVXDCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2 Chloro N,n Diethylbenzamide
Established Synthetic Routes to the Core Benzamide (B126) Scaffold
The construction of the benzamide scaffold is a fundamental step in organic synthesis. Traditional methods have been refined over decades to provide reliable and high-yielding pathways.
The most common and direct method for forming the N,N-diethylbenzamide structure is through the reaction of a suitable benzoic acid derivative with diethylamine (B46881). This transformation, known as amidation, can be initiated from several starting materials.
From Acid Chlorides: A highly reactive carboxylic acid derivative is the acid chloride. A substituted benzoyl chloride reacts readily with an amine like diethylamine. youtube.com Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. youtube.com Without the base, the HCl would react with the amine, forming a salt and rendering it unable to act as a nucleophile. youtube.com
From Acid Anhydrides: Acid anhydrides are also effective reagents for amidation. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640). youtube.com This process yields the desired amide and a carboxylate salt as a byproduct.
From Carboxylic Acids (Direct Amidation): While direct reaction of a carboxylic acid with an amine is possible, it typically requires high temperatures to drive off the water molecule formed, which can be a limitation for sensitive substrates. youtube.com To overcome this, various coupling reagents and catalysts are employed to activate the carboxylic acid. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under milder conditions. acs.org The industry has highlighted amide bond formation as a critical area requiring better, greener reagents. acs.org
A comparison of common starting materials for amidation is presented below.
| Starting Material | Reactivity | Byproduct | Conditions |
| Carboxylic Acid | Low | Water | High heat or coupling agents required youtube.com |
| Acid Chloride | High | HCl | Base required to neutralize acid youtube.com |
| Acid Anhydride | Medium | Carboxylic Acid | Generally clean reaction youtube.com |
| Ester | Low | Alcohol | Often requires heat or catalysis |
The chloro and amino groups on the benzene (B151609) ring are typically introduced through electrophilic aromatic substitution reactions on a precursor molecule. The order of these introductions is critical for achieving the desired 2,4-substitution pattern due to the directing effects of the functional groups.
A plausible synthetic pathway begins with 4-nitrobenzoic acid.
Chlorination: The nitro group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. To achieve chlorination at the 2-position (ortho to the carboxylic acid and meta to the nitro group), specific reaction conditions are necessary. A common method for chlorination is the use of chlorine gas (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃.
Amide Formation: The resulting 2-chloro-4-nitrobenzoic acid can then be converted to its acid chloride using thionyl chloride (SOCl₂). researchgate.net This activated intermediate readily reacts with diethylamine to form 2-chloro-N,N-diethyl-4-nitrobenzamide.
Reduction of Nitro Group: The final step is the reduction of the nitro group to an amino group. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C). researchgate.netresearchgate.net
Regioselective Functionalization Techniques
Achieving the specific 4-amino, 2-chloro substitution pattern is a challenge of regioselectivity. The outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the benzene ring.
Ortho, Para-Directors: Activating groups, such as amino (-NH₂) and hydroxyl (-OH), direct incoming electrophiles to the ortho and para positions.
Meta-Directors: Deactivating groups, such as nitro (-NO₂) and carbonyl (-COOH, -CONH₂), direct incoming electrophiles to the meta position. Halogens are deactivating but are ortho, para-directing.
In the synthesis of 4-amino-2-chloro-N,N-diethylbenzamide, the regiochemistry is strategically controlled by the sequence of reactions. Starting with a para-substituted precursor like 4-nitrobenzoic acid ensures that one substituent is correctly positioned. The subsequent chlorination is directed by the existing groups. The final reduction of the nitro group does not change the substitution pattern. Modern methods using synergistic catalysis, for example with copper and silver, have also been developed to achieve high regioselectivity in the formation of functionalized cyclic molecules. acs.org
Novel and Green Chemistry Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign processes. These "green" methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. chemmethod.comsphinxsai.com
Use of Greener Solvents: Water is an ideal green solvent. rsc.org Research has shown that some reactions for creating heterocyclic compounds, which share structural similarities with the benzamide core, can be performed exclusively in water without the need for any additional catalyst. sphinxsai.com For instance, the synthesis of a procainamide (B1213733) complex, which is a 4-amino-N-[2-(diethylamino)ethyl]benzamide, was successfully carried out in deionized water at room temperature, representing a green chemistry approach. mdpi.comresearchgate.net
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it allows reactions to proceed under milder conditions with higher efficiency. Zinc triflate and ceric ammonium (B1175870) nitrate (B79036) have been used as catalysts for the synthesis of benzimidazole (B57391) derivatives, a related class of compounds. chemmethod.com
Electrochemical Synthesis: Electrochemical methods can provide a green alternative to traditional reagents. For example, the synthesis of a bis(substituted sulfabenzamide) was achieved through the electrochemical oxidation of hydroquinone (B1673460) in a water/ethanol mixture, avoiding toxic reagents. rsc.org
One-Pot Reactions: Designing a synthesis where multiple steps are performed in the same reaction vessel ("one-pot") reduces the need for purification of intermediates, saving solvents and energy. chemmethod.com Boron-mediated amidation can be performed as a one-pot process. acs.org
Synthetic Strategies for Analogues and Derivatives
The development of analogues of this compound involves systematically modifying its structure to explore structure-activity relationships for various applications. nih.gov Chemical strategies for creating derivatives often focus on modifying the existing functional groups or introducing new ones. nih.gov
Varying the Amide Substituent: The N,N-diethyl groups can be replaced with other alkyl or aryl groups by using a different amine during the amidation step. This allows for the exploration of steric and electronic effects of the amide moiety.
Modifying the Aromatic Ring Substituents: The amino and chloro groups can be altered. For example, the amino group can be acylated or alkylated. The chloro substituent can be replaced with other halogens (fluoro, bromo) or other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Positional Isomers: The positions of the amino and chloro groups can be changed to synthesize other isomers. This would require starting with different precursors where the directing groups guide the substitution to alternative positions. For example, starting with 3-nitrobenzoic acid would lead to a different set of positional isomers.
A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were synthesized to investigate their properties, demonstrating a common strategy for creating a library of related compounds. nih.gov
Catalytic Approaches in Synthesis
Catalysis offers powerful tools for synthesizing complex molecules like substituted benzamides efficiently. Catalysts can increase reaction rates, improve yields, and control selectivity. researchgate.net
Lewis Acid Catalysis: Lewis acids like zinc triflate (Zn(OTf)₂) and erbium triflate (Er(OTf)₃) have been shown to be effective catalysts for condensation reactions in the synthesis of related heterocyclic compounds like benzimidazoles. chemmethod.commdpi.com
Boron-Based Catalysis: Boronic acids can act as effective catalysts for direct amide formation between carboxylic acids and amines, typically requiring the removal of water. acs.org
Palladium Catalysis: Palladium complexes are versatile catalysts used in a wide range of C-H activation and cross-coupling reactions. nih.gov These methods could be applied to introduce or modify substituents on the benzamide ring. For instance, Pd(II)-catalyzed enantioselective α-C-H coupling can functionalize amines. nih.gov
Synergistic Catalysis: The use of multiple catalysts that work in concert can enable novel transformations. A dual Cu/Ag catalytic system has been reported for regioselective cyclization reactions to access functionalized phthalides, highlighting the power of multicatalytic strategies. acs.org
| Catalyst Type | Example | Application in Benzamide Synthesis |
| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | Condensation and cyclization reactions chemmethod.com |
| Boron-based | Phenylboronic Acid | Direct amidation of carboxylic acids acs.org |
| Transition Metal | Palladium(II) Acetate (B1210297) | C-H activation, cross-coupling reactions nih.gov |
| Synergistic | Copper/Silver (Cu/Ag) | Regioselective functionalization acs.org |
Chemical Reactivity of 4 Amino 2 Chloro N,n Diethylbenzamide
Reactions at the Amine Moiety
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus reactive towards electrophilic reagents.
Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. For example, treatment with acetic anhydride (B1165640) in an appropriate solvent would yield the corresponding acetamide. This reaction is often used as a protective strategy to temporarily decrease the nucleophilicity and activating nature of the amine during subsequent reactions. chemicalbook.com
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination or by using specific N-alkylation methodologies developed for amino acids and peptides, which can include the use of sulfonamide intermediates. monash.edu
| Reaction Type | Reagent Example | Typical Conditions | Expected Product Structure |
| Acylation | Acetic Anhydride (Ac₂O) | Acetic acid, heating chemicalbook.com | 4-acetamido-2-chloro-N,N-diethylbenzamide |
| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | Mixture of N-methyl and N,N-dimethyl products |
Condensation Reactions
The primary amine can participate in condensation reactions with various carbonyl-containing compounds. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water.
A key reaction for primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -OH, -CN, -F, -Br, -I) through Sandmeyer or related reactions. This two-step process allows for extensive diversification of the molecule. A similar transformation has been documented for the closely related compound, 4-amino N,N-diethyl-meta-toluamide (DEET-NH2), which was diazotized as part of a synthetic route. researchgate.net
| Reaction Type | Reagent Example | Typical Conditions | Expected Intermediate/Product |
| Diazotization | Sodium Nitrite (NaNO₂), HCl | 0-5 °C | 2-chloro-4-(diethylcarbamoyl)benzenediazonium chloride |
| Condensation | Chloroformylsulfur chloride | Organic base, Chloroform rsc.org | Fused 1,2,4-thiadiazolone derivative |
Reactions at the Chloro Moiety
The chlorine atom attached to the aromatic ring is generally unreactive under standard conditions but can be substituted or used to direct metallation under specific synthetic protocols.
Nucleophilic Substitution Reactions
The replacement of the chloro group via nucleophilic aromatic substitution (SNAr) is challenging. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). nih.govkoreascience.kr In 4-amino-2-chloro-N,N-diethylbenzamide, the amino group at the para position is strongly electron-donating, which deactivates the ring towards nucleophilic attack and makes the substitution of the chlorine atom difficult under conventional SNAr conditions. koreascience.kr However, under forcing conditions or with palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira), the chlorine atom could potentially be replaced by various nucleophiles, including amines, boronic acids, or alkynes.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The N,N-diethylbenzamide group is recognized as a potent directed metalation group (DMG). organic-chemistry.orguwindsor.ca It coordinates with strong organolithium bases (like n-butyllithium or s-butyllithium), directing the deprotonation to an adjacent ortho position. wikipedia.org
In this molecule, there are two positions ortho to the amide DMG: C3 and C5.
The C5 position is also ortho to the chloro group.
The C3 position is ortho to the amino group.
The N,N-diethylamide is one of the strongest DMGs, significantly more powerful than the chloro group. organic-chemistry.org Therefore, lithiation is expected to occur predominantly at the C3 or C5 positions. The presence of the chloro group can influence the site of metalation. Studies on similar systems show that lithiation often occurs at the position ortho to the stronger directing group. unblog.fr The outcome would likely depend on the specific base and reaction conditions used, but functionalization adjacent to the powerful amide director is the most probable pathway. unblog.frresearchgate.net The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents with high regioselectivity.
| Strategy | Reagent System | Expected Intermediate | Potential Electrophiles |
| DoM | s-BuLi / TMEDA, -78 °C | Lithiation at C3 or C5 | D₂, TMSCl, I₂, CO₂, Aldehydes |
Reactions at the Amide Carbonyl
The tertiary N,N-diethylbenzamide group is chemically robust and generally resistant to reaction.
Hydrolysis of the amide bond to the corresponding carboxylic acid is possible but requires harsh conditions, such as prolonged heating with strong acid or base. Tertiary amides are notably more difficult to hydrolyze compared to primary or secondary amides. uwindsor.ca
Reduction of the amide carbonyl is a more common transformation. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the amide to the corresponding amine. In this case, the product would be 4-amino-2-chloro-N,N-diethylbenzylamine. This reaction effectively converts the carbonyl group into a methylene (B1212753) (-CH₂-) group.
| Reaction Type | Reagent | Typical Conditions | Expected Product Structure |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | 4-amino-2-chloro-N,N-diethylbenzylamine |
| Hydrolysis | Concentrated HCl or NaOH | Prolonged heating | 4-amino-2-chlorobenzoic acid |
Oxidation and Reduction Pathways of the Benzene (B151609) Ring and Functional Groups
The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its functional groups. The electron-donating amino group and the electron-withdrawing chloro and amide groups influence the reactivity of the aromatic ring and the functional groups themselves.
Oxidation Pathways:
The primary amino group is generally susceptible to oxidation. In related chloroanilines, oxidation can lead to the formation of dimers and more complex colored compounds. acs.org For instance, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to produce dimeric species. acs.org Enzymatic oxidation, such as with chloroperoxidase, can convert 4-chloroaniline into 4-chloronitrosobenzene. nih.gov It is plausible that this compound could undergo similar transformations.
Another potential site of oxidation is the N,N-diethylamide group. The Shono oxidation is a well-established method for the α-methoxylation of N,N-dialkyl amides, which could be applicable here. researchgate.net Furthermore, oxoammonium-catalyzed oxidation can convert N-substituted amines into amides, suggesting the diethylamino moiety could be a site of reaction.
The benzene ring, while activated by the amino group, is also deactivated by the chloro and benzamide (B126) substituents, making its oxidation less favorable than that of the amino group. However, under harsh oxidative conditions, degradation of the aromatic ring can occur.
Reduction Pathways:
The reduction of this compound would likely target the chloro and amide functionalities. Catalytic hydrogenation is a common method for the dehalogenation of aryl chlorides. guidechem.com This process would replace the chlorine atom with a hydrogen atom, yielding 4-amino-N,N-diethylbenzamide.
The N,N-diethylbenzamide group can also be reduced. The use of strong reducing agents, such as lithium aluminum hydride, can reduce the amide to an amine. This would convert the N,N-diethylbenzamide group to a (4-amino-2-chlorobenzyl)diethylamine moiety. Milder reducing agents might selectively reduce the carbonyl group to a methylene group.
The primary amino group is already in a reduced state and is unlikely to undergo further reduction under typical conditions. Similarly, the benzene ring is generally resistant to reduction unless under high pressure and temperature with specific catalysts.
Interactive Table of Potential Oxidation and Reduction Products
| Starting Material | Reagent/Condition | Potential Product(s) | Reaction Type |
| This compound | Electrochemical Oxidation | Dimeric products | Oxidation |
| This compound | Chloroperoxidase, H₂O₂ | 2-chloro-4-nitroso-N,N-diethylbenzamide | Oxidation |
| This compound | Shono Oxidation | 4-amino-2-chloro-N-(1-methoxyethyl)-N-ethylbenzamide | Oxidation |
| This compound | Catalytic Hydrogenation | 4-amino-N,N-diethylbenzamide | Reduction |
| This compound | LiAlH₄ | (4-amino-2-chlorobenzyl)diethylamine | Reduction |
Transformation to More Complex Structures
The functional groups of this compound serve as handles for its conversion into more complex molecules, including various heterocyclic systems. The primary amino group and the chloro substituent are particularly useful for cyclization reactions.
The amino group can act as a nucleophile in reactions with bifunctional electrophiles to form heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene ring. Similarly, reaction with α-haloketones could yield pyrrole (B145914) or indole (B1671886) derivatives.
The chlorine atom, ortho to the amide group, can participate in transition-metal-catalyzed cyclization reactions. For instance, in a manner analogous to the synthesis of 3-(imino)isoindolin-1-ones from 2-bromobenzamides, a palladium or cobalt-catalyzed reaction could potentially be employed to form a five-membered heterocyclic ring. mdpi.com
Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions. This would open up a wide range of possibilities for further derivatization and the construction of more elaborate molecular architectures. The synthesis of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones from 3-aminoquinazolinone derivatives highlights the potential for forming fused heterocyclic systems from amino-substituted aromatic compounds. nih.gov
Interactive Table of Potential Transformations to Complex Structures
| Starting Material | Reagent(s) | Potential Product Type |
| This compound | 1,3-Dicarbonyl Compound (e.g., acetylacetone) | Fused Pyrimidine Derivative |
| This compound | α-Haloketone (e.g., chloroacetone) | Fused Pyrrole Derivative |
| This compound | Carbodiimide, Cobalt Catalyst | 3-(Imino)isoindolin-1-one derivative |
| This compound | NaNO₂, HCl then CuX (Sandmeyer Reaction) | 4-substituted-2-chloro-N,N-diethylbenzamide (X = Cl, Br, CN, etc.) |
| This compound | Phthalic Anhydride | Phthalimide Derivative |
Spectroscopic Characterization and Analytical Method Development for 4 Amino 2 Chloro N,n Diethylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-amino-2-chloro-N,N-diethylbenzamide, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylamide group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and diethylcarboxamide (-CON(CH₂CH₃)₂) groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The diethylamino protons would appear as a quartet and a triplet, characteristic of an ethyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon of the amide, and the two distinct carbons of the diethylamino group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbonyl carbon is expected to have a characteristic downfield shift.
Due to the limited availability of direct experimental spectra in public literature, predicted NMR data is often used for initial characterization. The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| -N(CH₂)₂ | ~3.4 | Quartet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~168 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-Cl | ~130 |
| Aromatic CH | 115 - 130 |
| -N(CH₂)₂ | ~42 |
It is important to note that these are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₅ClN₂O), the molecular weight is 226.70 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226, with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic for compounds containing one chlorine atom.
The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage, leading to the loss of an ethyl radical from the diethylamino group. Another significant fragmentation pathway for benzamides is the cleavage of the C-N bond, resulting in the formation of a benzoyl cation. The presence of the amino and chloro substituents on the aromatic ring will influence the stability and further fragmentation of these ions.
Expected Key Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment |
|---|---|
| 226/228 | [M]⁺ (Molecular ion) |
| 197/199 | [M - C₂H₅]⁺ |
| 154/156 | [Cl(NH₂)C₆H₃CO]⁺ |
| 126/128 | [Cl(NH₂)C₆H₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the tertiary amide would appear as a strong absorption band around 1630-1680 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine and the amide will also be present. The C-Cl stretch would likely be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching vibrations of the molecule will be particularly Raman active.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amide (-CONEt₂) | C=O Stretch | 1630 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amide/Aromatic Amine | C-N Stretch | 1200 - 1350 |
| Alkyl | C-H Stretch | 2850 - 3000 |
Chromatographic Method Development for Separation and Purity Determination
Chromatographic techniques are essential for the separation of a compound from a mixture and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.
A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine-containing analyte. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic compound has strong absorbance.
Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, possibly at elevated temperatures.
A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would need to be high enough to prevent condensation of the analyte. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. For analysis of trace amounts or in complex matrices, derivatization of the primary amine might be considered to improve volatility and chromatographic performance, though this adds complexity to the sample preparation.
Proposed GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C hold for 1 min, then ramp to 280 °C at 10 °C/min |
| Detector | FID or MS |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography.
For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the mobile phase would be adjusted to achieve an optimal Rf value (retention factor), typically between 0.3 and 0.7. Visualization of the spot could be achieved under UV light (254 nm) due to the aromatic nature of the compound.
Proposed TLC System
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV light (254 nm) |
Crystallographic Studies of Related Benzamide (B126) Compounds
The chlorine substituent at the ortho-position, as seen in 2-chlorobenzamide, can influence the torsion angle between the phenyl ring and the amide group due to steric hindrance and electronic effects. acs.org This can lead to non-planar molecular conformations. Furthermore, halogen bonding involving the chlorine atom is a potential interaction that can contribute to the stability of the crystal lattice.
The N,N-diethyl groups introduce conformational flexibility. The orientation of these ethyl groups relative to the amide plane can vary, leading to different polymorphic forms, as has been observed in some N,N-diethylbenzamide derivatives. researchgate.netmdpi.com These alkyl groups can also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal structure.
In the case of 4-aminobenzamide, the amino group provides an additional site for hydrogen bonding, often leading to more complex, three-dimensional networks. The interplay between the amino group's hydrogen-donating capabilities and the amide group's hydrogen-donating and -accepting sites is crucial in defining the supramolecular architecture.
By examining the crystallographic data of these related structures, we can anticipate that this compound would likely exhibit a crystal structure characterized by a network of N-H···O hydrogen bonds involving the amino and amide groups. The precise conformation of the N,N-diethylamide moiety and the planarity of the molecule would be influenced by the steric and electronic effects of the 2-chloro substituent.
Below are tables summarizing key crystallographic parameters for some related benzamide compounds, illustrating the variations in crystal packing and molecular geometry that arise from different substitution patterns.
Table 1: Crystallographic Data for 2-Benzoyl-N,N-diethylbenzamide Polymorphs researchgate.netmdpi.com
| Parameter | Form I | Form II | Form III |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| a (Å) | 10.937(5) | 16.342(3) | 16.148(3) |
| b (Å) | 13.987(5) | 9.940(2) | 10.038(2) |
| c (Å) | 9.896(4) | 10.093(2) | 10.155(2) |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 90 | 103.15(3) | 102.09(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | 1515.1(11) | 1595.3(6) | 1611.1(6) |
This table is interactive. Click on the headers to sort the data.
Table 2: Crystallographic Data for N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4674(6) |
| b (Å) | 12.2882(9) |
| c (Å) | 16.0569(12) |
| α (°) | 108.426(7) |
| β (°) | 97.357(6) |
| γ (°) | 100.245(6) |
| **Volume (ų) ** | 1709.7(2) |
This table is interactive. Click on the headers to sort the data.
Computational and Quantum Chemical Investigations of 4 Amino 2 Chloro N,n Diethylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For molecules similar to 4-amino-2-chloro-N,N-diethylbenzamide, DFT methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used to compute the ground-state electronic and geometric properties. researchgate.netnih.gov These calculations provide the foundation for further analysis of the molecule's electronic characteristics and reactivity. The optimization process ensures that all subsequent computational analyses are performed on the most energetically favorable structure. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating that charge transfer interactions can readily occur within the molecule. researchgate.netnih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's properties.
Table 1: Representative Global Reactivity Descriptors from FMO Analysis This table illustrates the type of data generated from a typical FMO analysis. The values are representative and not specific experimental data for this compound.
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in predicting the reactive sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. nih.gov
The MEP map is color-coded to represent different potential values. Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen or nitrogen. Regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack; these are often located around hydrogen atoms. nih.gov For this compound, the carbonyl oxygen and the amino nitrogen would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would represent sites of positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape and identify stable conformers. nih.gov
These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target like a protein receptor. By simulating the interactions between the molecule and its surroundings, MD can provide insights into intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern its behavior and stability in a complex system. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov Theoretical calculations can help assign the signals in experimental NMR spectra to specific atoms in the molecule, resolving ambiguities and confirming the proposed structure. nih.gov
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum. Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental values. This comparison helps in assigning specific vibrational modes to the observed absorption bands. researchgate.netnih.gov
Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates how theoretical spectroscopic data is typically compared with experimental results. The values are hypothetical.
| ¹H NMR | Chemical Shift (ppm) | IR Vibrational Mode | Wavenumber (cm⁻¹) |
| Calculated | Experimental | ||
| N-H (Amino) | 5.10 | 5.05 | N-H Stretch |
| C-H (Aromatic) | 7.20 - 7.50 | 7.25 - 7.55 | C=O Stretch |
| N-CH₂ (Ethyl) | 3.40 | 3.38 | C-N Stretch |
| CH₃ (Ethyl) | 1.20 | 1.18 | C-Cl Stretch |
Quantum Chemical Analysis of Hydrogen Bonding Networks
The structure of this compound contains functional groups capable of forming hydrogen bonds, which can significantly influence its physical properties and crystal packing. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. nih.gov
Quantum chemical calculations can be used to analyze the geometry and energetics of these hydrogen bonds, both within a single molecule (intramolecular) and between different molecules (intermolecular). In the solid state, molecules with similar functional groups are known to form distinct hydrogen-bonding motifs, such as dimers or chains, which can be characterized by graph-set notation (e.g., R²₂(10) ring motifs). researchgate.net These analyses provide a deep understanding of the forces that direct the self-assembly of molecules in the crystalline phase.
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products.
For this compound, DFT calculations can be used to model potential synthetic pathways or degradation processes. These studies involve calculating the activation energies required to overcome reaction barriers, thereby determining the feasibility and kinetics of a particular reaction. This information is valuable for optimizing synthetic procedures and understanding the chemical stability of the compound under various conditions. researchgate.net
Role of 4 Amino 2 Chloro N,n Diethylbenzamide As a Synthetic Intermediate
Utilization as a Building Block in Organic Synthesis
4-amino-2-chloro-N,N-diethylbenzamide is recognized commercially as a versatile small molecule scaffold and building block for organic synthesis. Its utility stems from the presence of functional groups that can undergo a variety of chemical transformations. The primary amino group is a key reactive site, allowing for the introduction of diverse substituents and the formation of new carbon-nitrogen bonds.
The N,N-diethylbenzamide functional group is known to be a strong directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions. While specific studies on this compound in DoM are not prevalent, the N,N-diethylamide moiety is widely employed due to its ability to coordinate with organolithium bases, directing deprotonation to the adjacent ortho position on the aromatic ring. This regioselective functionalization is a powerful tool for creating highly substituted aromatic compounds.
Furthermore, the amino group can be readily acylated or alkylated to introduce a wide range of functionalities, leading to the synthesis of more complex substituted benzamides. General methods for the synthesis of N,N-diethylbenzamides often involve the reaction of a corresponding benzoic acid with diethylamine (B46881). The presence of the amino and chloro groups on the aromatic ring of this compound offers further opportunities for derivatization, making it a valuable starting material for the synthesis of a library of compounds with potential applications in medicinal chemistry and materials science.
Precursor in the Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocyclic Systems
While there is no specific literature detailing the use of this compound as a precursor for polycyclic aromatic hydrocarbons, its structural motifs are highly relevant to the synthesis of heterocyclic systems, particularly quinazolinones. Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities.
The synthesis of quinazolinone derivatives often involves the cyclization of 2-aminobenzamides with various electrophilic reagents. The core structure of this compound, containing an amino group ortho to an amide, is analogous to the 2-aminobenzamide (B116534) precursors widely used in these reactions.
A common synthetic route to quinazolinones involves the reaction of a 2-aminobenzamide with an aldehyde or a carboxylic acid derivative. The amino group acts as a nucleophile, attacking the electrophilic carbon, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. For example, the condensation of 2-aminobenzamides with aldehydes, catalyzed by an acid, followed by oxidation, is a well-established method for preparing 2-substituted quinazolinones. organic-chemistry.org
Given this precedent, this compound could hypothetically serve as a precursor to novel quinazolinone derivatives. The reaction would likely proceed through the initial reaction of the 4-amino group, followed by cyclization involving the amide nitrogen. The chloro and diethylamide substituents would remain on the resulting quinazolinone scaffold, allowing for the generation of compounds with unique substitution patterns and potentially novel biological properties. The synthesis of various heterocyclic systems often relies on such cyclization reactions of appropriately substituted precursors. researchgate.netnih.gov
Formation of Coordination Complexes with Transition Metals
The molecular structure of this compound contains potential donor atoms, specifically the nitrogen of the amino group and the oxygen of the carbonyl group in the amide moiety, making it a candidate for forming coordination complexes with transition metals. The ability of a molecule to act as a ligand in a coordination complex depends on the presence of lone pairs of electrons that can be donated to a metal center. uniba.sklibretexts.orglumenlearning.comyoutube.com
Research on related aminobenzamide derivatives has demonstrated their capacity to form stable complexes with various transition metals. For instance, Schiff bases derived from aminobenzoic acids can coordinate with metal ions through the imine nitrogen and the carboxylate oxygen. rasayanjournal.co.inresearchgate.net Similarly, other ligands containing amino and amide functionalities have been shown to act as bidentate or polydentate ligands, binding to metal ions through both the nitrogen and oxygen atoms. nih.govbiointerfaceresearch.com
In the case of this compound, it could potentially act as a bidentate ligand, coordinating to a transition metal ion through the lone pair of electrons on the amino nitrogen and the carbonyl oxygen. This would result in the formation of a stable chelate ring. The specific geometry and properties of the resulting coordination complex would depend on the nature of the transition metal, its oxidation state, and the reaction conditions. The formation of such complexes can significantly alter the electronic and steric properties of the organic ligand and the metal ion, leading to materials with interesting catalytic, magnetic, or optical properties.
Structure Reactivity and Structure Property Relationships in 4 Amino 2 Chloro N,n Diethylbenzamide Derivatives
Influence of Substituents on Reactivity Profiles
The reactivity of the 4-amino-2-chloro-N,N-diethylbenzamide molecule is primarily governed by the electronic and steric effects of its substituents on the aromatic ring and the amide functionality. The key substituents are the 4-amino group, the 2-chloro group, and the N,N-diethylamide group.
The amino group (-NH2) at the para-position is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgstpeters.co.in This is due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.org The activating influence of the amino group can be moderated by converting it into an amide, which reduces its electron-donating capacity. libretexts.orgmsu.edu
The N,N-diethylamide group (-CON(CH2CH3)2) is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles. This deactivating nature makes electrophilic substitution on the benzamide (B126) ring more difficult compared to unsubstituted benzene.
The reactivity of the amide group itself is also influenced by these substituents. The electron-donating amino group can slightly increase the electron density on the carbonyl carbon, potentially making it less susceptible to nucleophilic attack. Conversely, the electron-withdrawing chloro group can slightly increase the electrophilicity of the carbonyl carbon. The bulky N,N-diethyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon.
Analysis of Molecular Descriptors and Their Correlation with Chemical Behavior
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. archivepp.comresearchgate.netunair.ac.id For this compound, various molecular descriptors can be calculated to correlate its structure with its chemical behavior.
Physicochemical Properties of this compound
| Molecular Descriptor | Predicted Value/Range | Implication for Chemical Behavior |
| Molecular Weight | 226.71 g/mol | Influences physical properties like boiling point and density. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting reasonable solubility in both lipids and water. This is a key factor in membrane permeability and distribution in biological systems. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Reflects the polar surface area of the molecule, which is important for predicting transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the amino group) | The amino group can act as a hydrogen bond donor, influencing intermolecular interactions and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the amino nitrogen) | The carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors, contributing to interactions with biological targets and solubility. |
| Rotatable Bonds | 4 | The number of rotatable bonds indicates the conformational flexibility of the molecule, which can be important for binding to receptors or enzymes. |
The lipophilicity, as indicated by LogP, is a critical parameter. A higher LogP value suggests greater affinity for nonpolar environments. The presence of the chloro and diethylamino groups contributes to the lipophilicity, while the amino group adds a degree of polarity.
The topological polar surface area (TPSA) is another important descriptor for predicting the transport properties of molecules. A lower TPSA is generally associated with better cell membrane permeability. The value for this compound suggests it may have moderate oral bioavailability.
The number of hydrogen bond donors and acceptors is crucial for understanding intermolecular interactions. These interactions are fundamental to the molecule's solubility, crystal packing, and binding affinity to biological macromolecules.
Computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the electronic properties of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govmdpi.com These parameters are directly related to the molecule's reactivity and its ability to participate in various chemical reactions. For instance, the HOMO-LUMO energy gap can be an indicator of the molecule's kinetic stability. mdpi.com
By analyzing these and other molecular descriptors, a comprehensive understanding of the structure-property and structure-reactivity relationships of this compound and its derivatives can be achieved, facilitating the prediction of their chemical and biological behavior.
Emerging Research Perspectives and Methodological Advancements in Benzamide Chemistry
Development of Machine Learning Models for Chemical Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the study of chemical compounds. researchgate.net By analyzing vast datasets of known molecules, ML models can learn the complex relationships between a molecule's structure and its physical, chemical, and biological properties. This predictive power allows researchers to estimate the characteristics of novel or under-studied compounds like 4-amino-2-chloro-N,N-diethylbenzamide without the need for extensive laboratory experiments.
Detailed research findings in related fields demonstrate the potential of this approach. For instance, Quantitative Structure-Property Relationship (QSPR) models have been developed for various classes of compounds, including polyamides and benzimidazoles, to predict attributes such as glass transition temperature, density, and corrosion inhibition efficiency. doi.orgmdpi.com These models use molecular descriptors—numerical representations of a molecule's structure—as inputs. Algorithms like random forests, K-nearest neighbors (KNN), and neural networks are then trained on this data to make predictions. doi.orgnih.gov A benchmark study on amide coupling reactions highlighted both the promise and challenges of using ML to predict reaction yields, noting that while performance on high-throughput experiment datasets can be excellent, generalization to diverse literature data remains a hurdle. nih.gov
For a compound like this compound, these predictive models could be invaluable for forecasting properties such as solubility, reactivity, and potential biological activity, thereby guiding further research and application.
Table 1: Examples of Chemical Properties Predictable by Machine Learning Models
| Property Category | Specific Examples | Relevance to Chemical Research |
|---|---|---|
| Physicochemical Properties | Solubility, Melting Point, Boiling Point, Density | Guides formulation, purification, and process design. |
| Electronic Properties | HOMO/LUMO energies, Dipole Moment | Informs reactivity, stability, and spectroscopic characteristics. |
| Biological Activity | Toxicity, Binding Affinity, Bioavailability | Accelerates drug discovery by prioritizing promising candidates. |
| Reaction Outcomes | Reaction Yield, Optimal Conditions | Assists in synthesis planning and process optimization. |
Automated Synthesis and High-Throughput Experimentation
Automated synthesis platforms and high-throughput experimentation (HTE) are transforming chemical research by enabling the rapid production and evaluation of large libraries of compounds. youtube.com These technologies utilize robotics and advanced software to perform many experiments in parallel, significantly accelerating the pace of discovery. youtube.com
In the context of benzamide (B126) chemistry, automated synthesizers can be programmed to systematically vary the substituents on the benzamide scaffold, creating a diverse library of derivatives around the core structure of this compound. This allows for the efficient exploration of the chemical space to identify compounds with optimized properties.
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS), where they are tested for a specific biological activity or physical property. youtube.com For example, in drug discovery, millions of compounds can be rapidly tested against a biological target to identify "hits"—molecules that show a desired effect. youtube.com This process, which once took months, can now be completed in a matter of weeks. youtube.com While traditionally more successful for identifying agents against certain biological targets, HTS remains a cornerstone of modern drug discovery and materials science. nih.gov
Table 2: Workflow for Automated Synthesis and High-Throughput Screening
| Step | Description | Key Technologies |
|---|---|---|
| 1. Library Design | Computational design of a virtual library of related compounds. | Molecular modeling software. |
| 2. Automated Synthesis | Robotic synthesis of the designed compound library in microplates. | Liquid handling robots, automated reactors. |
| 3. Compound Management | Storage, tracking, and preparation of compounds for screening. | Automated compound stores, acoustic liquid handlers. youtube.com |
| 4. HTS Assay | Parallel testing of all compounds against a biological or chemical target. | Robotic platforms, microplate readers, advanced detectors. |
| 5. Data Analysis | Computational analysis of screening data to identify active compounds ("hits"). | Data analysis software, machine learning algorithms. youtube.com |
Integration of Advanced Characterization Techniques
A thorough understanding of a molecule's three-dimensional structure and physicochemical properties is essential. Advanced characterization techniques provide detailed insights that are crucial for rational compound design and optimization. For benzamide derivatives, a combination of spectroscopic and computational methods is often employed.
Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the chemical structure and purity of synthesized compounds like this compound. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic and geometric properties of molecules. bohrium.comacadpubl.eu DFT calculations can be used to predict the most stable conformation of a molecule, determine its electronic properties (such as HOMO-LUMO energy gaps), and simulate its vibrational spectra (IR and Raman) to compare with experimental data. bohrium.comacadpubl.eu For example, studies on other benzamide derivatives have used DFT to understand molecular stability, reactivity, and potential antioxidant properties. bohrium.comnih.gov These computational approaches provide a molecular-level understanding that complements experimental findings and can guide the synthesis of new derivatives with desired characteristics. nih.gov
Table 3: Advanced Techniques for Characterizing Benzamide Derivatives
| Technique | Type | Information Provided |
|---|---|---|
| NMR Spectroscopy | Experimental | Detailed molecular structure, connectivity of atoms, and conformational analysis. nih.gov |
| FTIR Spectroscopy | Experimental | Identification of functional groups and information on chemical bonding. nih.gov |
| Mass Spectrometry | Experimental | Precise molecular weight and elemental composition. nih.gov |
| X-ray Crystallography | Experimental | Exact three-dimensional arrangement of atoms in a solid-state crystal. acs.org |
| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, electronic structure, reactivity parameters, and simulated spectra. bohrium.comacadpubl.eu |
Sustainable Chemical Process Development
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. chemmethod.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com
For the synthesis of benzamides, green chemistry approaches focus on several key areas. One prominent strategy is the development of solvent-free or "neat" reactions, which avoid the use of potentially harmful organic solvents. tandfonline.comresearchgate.net Another approach involves using more environmentally benign solvents, such as water or methanol, which is recognized as a greener C1 building block. rsc.org
Catalysis plays a central role in sustainable synthesis. The use of efficient and reusable catalysts can significantly improve the atom economy of a reaction, meaning more of the starting materials are incorporated into the final product, generating less waste. Recent research has explored novel catalytic methods for forming amide bonds that are more environmentally friendly than traditional multi-step protocols that use toxic reagents. rsc.org These sustainable practices are critical for the modern production of chemical compounds, including this compound, ensuring that chemical manufacturing is both efficient and environmentally responsible.
Table 4: Green Chemistry Principles in Benzamide Synthesis
| Principle | Application in Benzamide Synthesis | Example |
|---|---|---|
| Waste Prevention | Designing syntheses with high atom economy to minimize byproducts. | Catalytic amidation reactions. rsc.org |
| Safer Solvents & Auxiliaries | Reducing or replacing hazardous organic solvents. | Performing reactions in water or under solvent-free conditions. tandfonline.comresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Using highly active catalysts that do not require high heat. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Utilizing bio-derived solvents or reagents. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Transition metal-catalyzed C-N bond formation. rsc.org |
Q & A
Basic: What are the standard synthetic routes for 4-amino-2-chloro-N,N-diethylbenzamide?
Methodological Answer:
The synthesis typically involves amide bond formation between 2-chloro-4-nitrobenzoyl chloride and diethylamine, followed by nitro group reduction. Key steps include:
- Amination : React 2-chloro-4-nitrobenzoyl chloride with excess diethylamine in anhydrous acetone or DMF, using triethylamine as a base to neutralize HCl byproducts.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Fe/HCl. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, gradient elution) to isolate the final product. Yield optimization requires controlling reaction temperature (0–25°C for amidation) and catalyst loading (5–10% Pd-C for reduction) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and amine proton environments. The chloro group causes deshielding (~7.5 ppm for aromatic protons), while diethylamino protons appear as a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z 255.1) and fragmentation patterns (loss of Cl or diethyl groups) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, Cl percentages (e.g., C: 56.27%, H: 6.32%, N: 10.95%, Cl: 13.89%) .
Basic: What are the common reactivity patterns of this compound?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : The chloro group at position 2 is activated by the electron-withdrawing amide, enabling substitution with amines or alkoxides under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
- Oxidation : The amino group can be oxidized to a nitro or hydroxylamine derivative using H₂O₂/acetone or m-CPBA .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, but selectivity requires careful control of pressure and solvent (e.g., ethanol vs. THF) .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-deficient sites. The LUMO energy of the chloro-substituted aromatic ring indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetone) on transition-state stabilization. Polar aprotic solvents enhance SNAr rates by stabilizing charged intermediates .
- QSPR Models : Train models using descriptors like Hammett constants (σₚ for Cl = +0.23) and steric parameters (Taft Eₛ for diethylamino = -1.5) to predict reaction rates .
Advanced: How do steric effects from the diethylamino group influence reaction mechanisms?
Methodological Answer:
- Steric Hindrance : The bulky diethylamino group at position 4 reduces accessibility to the para-chloro site, favoring meta-substitution in SNAr. Quantify using Tolman’s cone angle (diethylamino ≈ 132°) .
- Kinetic vs. Thermodynamic Control : At low temperatures, steric effects dominate, leading to kinetic products (e.g., meta-aminated derivatives). At higher temperatures, thermodynamic products (e.g., para-substituted) may form if steric strain is relieved .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Validation : Cross-check bioactivity (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with controls for cytotoxicity. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural Purity : Confirm compound identity via HPLC (C18 column, acetonitrile/water gradient) and XRD (if crystalline). Impurities >1% can skew IC₅₀ values .
- Comparative Studies : Compare with analogs (e.g., 4-amino-2-fluoro derivatives) to isolate electronic vs. steric contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
